molecular formula C17H30O4 B14623258 2,7-Dibutyl-4-methyloct-4-enedioic acid CAS No. 55005-90-8

2,7-Dibutyl-4-methyloct-4-enedioic acid

Cat. No.: B14623258
CAS No.: 55005-90-8
M. Wt: 298.4 g/mol
InChI Key: SDJNBPKNKAHAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dibutyl-4-methyloct-4-enedioic acid is an organic compound with the molecular formula C17H32O4 It is a dicarboxylic acid derivative, characterized by the presence of two butyl groups and a methyl group attached to an octene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibutyl-4-methyloct-4-enedioic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, such as a malonic ester, followed by decarboxylation and subsequent functional group transformations. The reaction conditions typically involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and alkyl halides as alkylating agents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as palladium or nickel complexes, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,7-Dibutyl-4-methyloct-4-enedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Amines (R-NH2), Alcohols (R-OH)

Major Products Formed

    Oxidation: Ketones, Aldehydes

    Reduction: Saturated derivatives

    Substitution: Amides, Esters

Scientific Research Applications

2,7-Dibutyl-4-methyloct-4-enedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dibutyl-4-methyloct-4-enedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Diamino-2,7-dibutyl-4-methyloct-4-enedioic acid
  • 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid
  • 1,3,4-Trimethylcyclohex-3-enecarboxylic acid

Uniqueness

2,7-Dibutyl-4-methyloct-4-enedioic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in various fields .

Properties

CAS No.

55005-90-8

Molecular Formula

C17H30O4

Molecular Weight

298.4 g/mol

IUPAC Name

2,7-dibutyl-4-methyloct-4-enedioic acid

InChI

InChI=1S/C17H30O4/c1-4-6-8-14(16(18)19)11-10-13(3)12-15(17(20)21)9-7-5-2/h10,14-15H,4-9,11-12H2,1-3H3,(H,18,19)(H,20,21)

InChI Key

SDJNBPKNKAHAGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC=C(C)CC(CCCC)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.